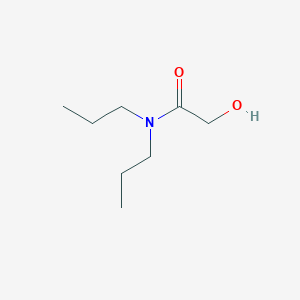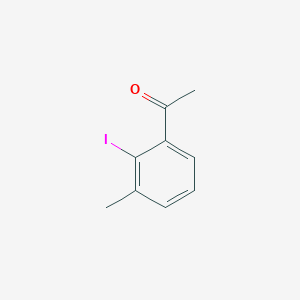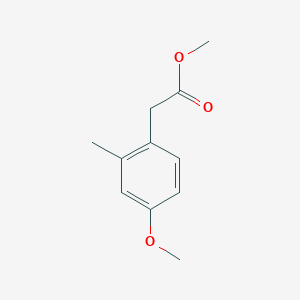
4-(Chloromethyl)phenylacetic acid
Descripción general
Descripción
4-(Chloromethyl)phenylacetic acid is an organic compound with the molecular formula C9H9ClO2 It is characterized by a phenyl ring substituted with a chloromethyl group and an acetic acid moiety
Mecanismo De Acción
Target of Action
It is known that the compound can undergo reactions at the benzylic position . The benzylic position is a carbon atom on the alkyl group attached to a benzene ring . This position is significant in synthesis problems .
Mode of Action
The mode of action of 4-(Chloromethyl)phenylacetic acid involves reactions at the benzylic position . These reactions can be free radical reactions, nucleophilic substitutions, or oxidations . For instance, in a free radical reaction, a hydrogen atom at the benzylic position can be removed, resulting in a resonance-stabilized radical .
Biochemical Pathways
The compound’s ability to undergo reactions at the benzylic position suggests that it may influence pathways involving benzene derivatives .
Pharmacokinetics
Similar compounds, such as chlorambucil, are known to be extensively metabolized in the liver .
Result of Action
The compound’s ability to undergo reactions at the benzylic position suggests that it may influence the structure and function of benzene derivatives .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of reactions at the benzylic position can be affected by the presence of different halogens . Additionally, the compound’s stability and reactivity may be influenced by factors such as temperature, pH, and the presence of other chemical species.
Análisis Bioquímico
Biochemical Properties
4-(Chloromethyl)phenylacetic acid can participate in various biochemical reactions, including free radical bromination and nucleophilic substitution . It can interact with enzymes, proteins, and other biomolecules, influencing their function and activity . The nature of these interactions is often determined by the compound’s chemical structure and properties .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse and complex. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the context in which the compound is used .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s molecular mechanism of action is largely determined by its chemical structure and properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in various metabolic pathways . It can interact with enzymes or cofactors, and can also affect metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can also affect its localization or accumulation
Subcellular Localization
The subcellular localization of this compound can affect its activity or function . This can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-(Chloromethyl)phenylacetic acid can be synthesized through the chlorination of methylphenylacetic acid. One common method involves reacting methylphenylacetic acid with chlorine gas in an inert solvent under photoirradiation or in the presence of a radical initiator . This method avoids the use of toxic sulfuryl chloride and achieves high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process typically involves the chlorination of methylphenylacetic acid using chlorine gas, with careful control of reaction parameters to minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Chloromethyl)phenylacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chloromethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of phenylacetic acid.
Substitution: Formation of various substituted phenylacetic acids.
Aplicaciones Científicas De Investigación
4-(Chloromethyl)phenylacetic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Comparación Con Compuestos Similares
Phenylacetic acid: Lacks the chloromethyl group, making it less reactive in substitution reactions.
4-Bromomethylphenylacetic acid: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
4-Methylphenylacetic acid: Lacks the halogen substituent, resulting in different chemical properties.
Uniqueness: 4-(Chloromethyl)phenylacetic acid is unique due to its chloromethyl group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it versatile for multiple applications in research and industry .
Propiedades
IUPAC Name |
2-[4-(chloromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNNLILROAPGRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437997 | |
| Record name | 4-(Chloromethyl)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56066-91-2 | |
| Record name | 4-(Chloromethyl)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Phenyl-1-(pyridin-2-yl)-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[c]pyridine](/img/structure/B1626229.png)








